Methyl 3-ethyl-2H-azirine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethyl-2H-azirine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7-4)6(8)9-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYYBDPZLFVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Ethyl 2h Azirine 2 Carboxylate and Analogues
Direct Synthesis Approaches
The most common direct synthetic route to 2H-azirine-2-carboxylates involves the thermal or photochemical decomposition of vinyl azides, specifically β-azido-α,β-unsaturated esters. This approach relies on the extrusion of dinitrogen from the vinyl azide (B81097) precursor to form a transient vinyl nitrene, which subsequently undergoes cyclization to yield the 2H-azirine ring.
The requisite vinyl azide precursors are typically synthesized by the reaction of β-halo-α,β-unsaturated esters with sodium azide or through the Horner-Wadsworth-Emmons reaction of α-azido phosphonates with aldehydes. The subsequent cyclization can be induced either by heat (thermolysis) or by UV irradiation (photolysis). Photochemical conditions are often preferred as they can be carried out at lower temperatures, minimizing potential side reactions and decomposition of the sensitive azirine product.
For the synthesis of Methyl 3-ethyl-2H-azirine-2-carboxylate, the precursor would be methyl 2-azidopent-2-enoate. Upon photolysis or thermolysis, this compound is expected to yield the target azirine. The reaction proceeds as follows:
General Reaction Scheme for Direct Synthesis: Starting Material: Methyl 2-azidopent-2-enoate Condition: Heat (Thermolysis) or UV light (Photolysis) Product: this compound
Table 1: Examples of Direct Synthesis of 2H-Azirine-2-carboxylates from Vinyl Azides
| 3-Substituent | Ester Group | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl | Methyl | Photolysis (350 nm), Benzene, rt | 92 | [NA] |
| p-Tolyl | Ethyl | Thermolysis, Toluene, 110°C | 78 | [NA] |
| Methyl | Ethyl | Photolysis (254 nm), Pentane, 0°C | 85 | [NA] |
Note: Data is representative of typical yields for this class of reaction and not specific to this compound.
Indirect Synthetic Routes from Precursors
Ring Contraction Strategies (e.g., from Isoxazoles)
An elegant and widely employed indirect route to 2H-azirine-2-carboxylates involves the transition-metal-catalyzed isomerization of isoxazole (B147169) derivatives. This ring contraction strategy typically utilizes isoxazoles bearing a suitable leaving group, such as an alkoxy or halo group, at the 5-position. Catalysts such as rhodium(II) or iron(II) complexes are commonly used to facilitate this transformation.
The reaction is believed to proceed through the coordination of the metal catalyst to the isoxazole, followed by N-O bond cleavage and rearrangement to a vinyl nitrenoid intermediate, which then cyclizes to the 2H-azirine. This methodology is particularly useful for the synthesis of 3-aryl-2H-azirine-2-carboxylates and has been extended to the preparation of 2H-azirine-2,2-dicarboxylates.
For the synthesis of this compound, a potential precursor would be methyl 3-ethyl-5-methoxyisoxazole-4-carboxylate. Treatment of this isoxazole with a rhodium(II) catalyst, such as Rh₂(OAc)₄ or Rh₂(piv)₄, would be expected to induce the ring contraction to the desired product.
General Reaction Scheme for Ring Contraction: Starting Material: Methyl 3-ethyl-5-methoxyisoxazole-4-carboxylate Catalyst: Rhodium(II) acetate (B1210297) or pivalate (B1233124) Product: this compound
The yields for this type of transformation are generally good, as illustrated by the examples in the following table.
Table 2: Synthesis of 2H-Azirine-2-carboxylates via Isoxazole Ring Contraction
| 3-Substituent | Ester Group | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | Methyl | Rh₂(OAc)₄ | Benzene | 88 | |
| 4-Chlorophenyl | Methyl | FeCl₂ | Acetonitrile | 98 | [NA] |
| 3,4-Dimethoxyphenyl | Methyl | FeCl₂ | Acetonitrile | 97 | [NA] |
Transformations from Aziridine (B145994) Derivatives
2H-Azirine-2-carboxylates can also be prepared through the transformation of appropriately functionalized aziridine-2-carboxylates. These methods typically involve elimination reactions where a leaving group on the nitrogen and a proton at the C3 position are removed to introduce the C2-N double bond.
One notable example is the elimination of sulfenic acid from N-sulfinylaziridine-2-carboxylate esters. This method has been successfully employed for the asymmetric synthesis of 2H-azirine-2-carboxylates, starting from enantiomerically pure N-sulfinylaziridines. The reaction is typically induced by a strong base, such as lithium diisopropylamide (LDA), at low temperatures.
Another approach involves the dehydrochlorination of N-chloroaziridine-2-carboxylates. However, this method can be limited by moderate yields. The starting N-functionalized aziridines can be prepared from the corresponding α,β-unsaturated esters through various aziridination protocols.
General Reaction Scheme for Elimination from N-Sulfinylaziridine: Starting Material: Methyl (2S,3S)-N-(p-toluenesulfinyl)-3-ethylaziridine-2-carboxylate Reagent: Lithium diisopropylamide (LDA) Product: Methyl (S)-3-ethyl-2H-azirine-2-carboxylate
The efficiency of these elimination reactions can be influenced by the stereochemistry of the starting aziridine and the reaction conditions.
Table 3: Preparation of 2H-Azirine-2-carboxylates from Aziridine Precursors
| Aziridine Precursor | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (2S,3S)-(+)-N-(p-toluenesulfinyl)-2-carbomethoxy-3-phenylaziridine | LDA | (S)-(+)-2-carbomethoxy-3-phenyl-2H-azirine | 47 | [NA] |
| trans-(2S,3R)-(+)-N-(p-toluenesulfinyl)-2-carbomethoxy-3-phenylaziridine | LDA | (S)-(+)-2-carbomethoxy-3-phenyl-2H-azirine | 9 | [NA] |
Stereoselective and Asymmetric Synthesis
The synthesis of chiral, non-racemic 2H-azirine-2-carboxylates is of great importance for their application in the synthesis of enantiomerically pure amino acids and other biologically active molecules. Several strategies have been developed to achieve this, including kinetic resolution and catalytic asymmetric synthesis.
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In the context of 2H-azirine-2-carboxylates, this can be achieved by reacting the racemic azirine with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched.
A highly efficient kinetic resolution of racemic 2H-azirines has been demonstrated using catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. In the presence of a chiral copper(I) complex, one enantiomer of the 2H-azirine preferentially undergoes cycloaddition, allowing for the recovery of the unreacted 2H-azirine with high enantiomeric excess. Selectivity factors (s) of up to 845 have been reported, indicating excellent discrimination between the enantiomers.
Another approach involves lipase-catalyzed kinetic resolution. While more commonly applied to alcohols, this enzymatic method can be adapted for the resolution of 2H-azirine derivatives bearing a suitable functional group for enzymatic acylation or hydrolysis. For instance, the kinetic resolution of 3-phenyl-2H-azirine-2-methanol has been achieved with high enantioselectivity using lipase (B570770) catalysis.
Table 4: Kinetic Resolution of Racemic 2H-Azirines
| Substrate | Chiral Catalyst/Reagent | Resolved Product | Enantiomeric Excess (ee) of Recovered Azirine | Reference |
|---|---|---|---|---|
| Racemic 2,3-diphenyl-2H-azirine | (S,Sp)-Ph-Phosferrox/Cu(MeCN)₄BF₄ | (R)-2,3-diphenyl-2H-azirine | up to 99% | |
| Racemic 3-phenyl-2H-azirine-2-carboxaldehyde | Chiral N,N'-dioxide/Sc(III) complex | Enantioenriched 3-phenyl-2H-azirine-2-carboxaldehyde | up to 99% |
Catalytic Asymmetric Synthesis Approaches
The direct catalytic asymmetric synthesis of 2H-azirine-2-carboxylates represents a highly efficient approach to enantiomerically pure products. The asymmetric Neber reaction has emerged as a key strategy in this regard. This reaction involves the base-mediated rearrangement of ketoxime sulfonates to 2H-azirines. By employing chiral catalysts, the reaction can be rendered enantioselective.
Organocatalysis has been successfully applied to the asymmetric Neber reaction. Chiral bifunctional thiourea (B124793) catalysts have been shown to effectively catalyze the reaction of β-ketoxime sulfonates, affording 2H-azirine carboxylic esters in good yields and with high enantioselectivities (up to 93% ee). The catalyst is believed to activate the substrate through hydrogen bonding, thereby controlling the stereochemical outcome of the cyclization.
Furthermore, alkaloid-derived catalysts, such as quinine (B1679958) and quinidine, have been utilized to promote the asymmetric Neber reaction, leading to the formation of chiral 2H-azirines with moderate to good enantioselectivities. The choice of the alkaloid pseudoenantiomer can determine the absolute configuration of the resulting azirine.
Table 5: Catalytic Asymmetric Synthesis of 2H-Azirine-2-carboxylates via Neber Reaction
| Substrate (Ketoxime Sulfonate) | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|
| tert-Butyl 2-(tosyloxyimino)-3-oxobutanoate | Bifunctional Thiourea | tert-Butyl 3-methyl-2H-azirine-2-carboxylate | 85 | 86 | |
| Ethyl 2-(tosyloxyimino)-3-oxo-3-phenylpropanoate | Quinidine | Ethyl (R)-3-phenyl-2H-azirine-2-carboxylate | 75 | 68 | |
| Ethyl 2-(tosyloxyimino)-3-oxo-3-phenylpropanoate | Quinine | Ethyl (S)-3-phenyl-2H-azirine-2-carboxylate | 72 | 65 |
Stereochemical Aspects and Chiroptical Properties
Stereoselective Transformations Utilizing Azirine-2-carboxylate Scaffolds
The high ring strain and the reactive C=N double bond of the 2H-azirine ring make it susceptible to various stereoselective transformations. These reactions often proceed with high levels of stereocontrol, allowing for the synthesis of chiral aziridines and other complex molecules.
Diastereoselective reactions of 2H-azirine-2-carboxylates are well-documented, particularly in the context of nucleophilic additions and cycloaddition reactions. For instance, the reaction of 2H-azirines with various nucleophiles can lead to the formation of functionalized aziridines with a high degree of diastereoselectivity. The stereochemical outcome is often dictated by the direction of approach of the nucleophile, which is influenced by the steric bulk of the substituents on the azirine ring.
While specific studies on Methyl 3-ethyl-2H-azirine-2-carboxylate are limited, research on analogous compounds provides significant insights. For example, Diels-Alder reactions of 2H-azirine-3-carboxylates with dienes have been shown to proceed with high regio- and stereoselectivity, typically favoring the endo adduct. nih.gov Lewis acid catalysis can enhance the reactivity and selectivity of these cycloadditions. researchgate.net
Furthermore, the reduction of the C=N bond in racemic 2H-azirines can be achieved with excellent diastereoselectivity. For example, copper-hydride catalyzed kinetic resolutions have been shown to produce N-H aziridines with diastereomeric ratios often exceeding 20:1. chemrxiv.orgresearchgate.net This high level of diastereocontrol is crucial for the separation of enantiomers and the synthesis of stereochemically pure compounds.
The following table summarizes representative diastereoselective reactions of azirine-2-carboxylate derivatives, which serve as a model for the expected reactivity of this compound.
| Reaction Type | Azirine Substrate (Analogue) | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Product |
| Diels-Alder Cycloaddition | Benzyl 2H-azirine-3-carboxylate | Furan | >95:5 | endo-adduct |
| Reductive Kinetic Resolution | tert-Butyl 3-phenyl-2H-azirine-2-carboxylate | CuH/Chiral Ligand | >20:1 | cis-Aziridine-2-carboxylate |
| Nucleophilic Addition | Methyl 2-aryl-2H-azirine-3-carboxylate | Thiols | Single diastereoisomer | trans-Aziridine |
Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral aziridines from 2H-azirine precursors. researchgate.net The kinetic resolution of racemic 2H-azirines is a particularly effective strategy. In this approach, a chiral catalyst selectively reacts with one enantiomer of the racemic azirine, leaving the other enantiomer unreacted and thus enantiomerically enriched.
A notable example is the copper-hydride catalyzed reductive kinetic resolution of racemic 2H-azirine-2-carboxylates. chemrxiv.orgchemrxiv.org This method allows for the preparation of both enantiomerically enriched N-H aziridine-2-carboxylates and the corresponding unreacted 2H-azirines. High enantioselectivities, often up to 94% ee, have been achieved for a range of 3-aryl-2H-azirine-2-carboxylates. chemrxiv.org The success of this methodology with various ester groups, including methyl and ethyl esters, suggests its applicability to this compound. chemrxiv.org
The enantioselectivity of these reactions is highly dependent on the chiral ligand employed with the metal catalyst. Non-covalent interactions, such as hydrogen bonding and aromatic interactions between the substrate and the ligand, are believed to be responsible for the stereochemical outcome.
The table below presents data from enantioselective reactions of azirine-2-carboxylate analogues, highlighting the potential for achieving high enantiopurity in reactions involving this compound.
| Reaction Type | Azirine Substrate (Analogue) | Catalyst System | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Recovered Azirine |
| Reductive Kinetic Resolution | tert-Butyl 3-(3-fluorophenyl)-2H-azirine-2-carboxylate | CuH / (R)-DTBM-SEGPHOS | 94% | 95% |
| Reductive Kinetic Resolution | Methyl 3-phenyl-2H-azirine-2-carboxylate | CuH / (R)-DTBM-SEGPHOS | 89% | Not reported |
| Aza-Benzoin Reaction | Ethyl 3-phenyl-2H-azirine-2-carboxylate | Chiral N-Heterocyclic Carbene | up to 99% | Not applicable |
Chiroptical Studies of Azirine and Aziridine (B145994) Carboxylates
Chiroptical spectroscopy, which includes Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provides valuable information about the three-dimensional structure of chiral molecules. These techniques are instrumental in determining the absolute configuration of stereocenters, a fundamental aspect of stereochemistry.
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is particularly sensitive to the stereochemical environment of vibrating functional groups. ECD spectroscopy, on the other hand, measures the differential absorption of circularly polarized ultraviolet-visible light, providing information about the electronic transitions within a chiral molecule. americanlaboratory.com
While specific VCD and ECD spectra for this compound are not available in the literature, the general approach for determining the absolute configuration of related chiral molecules involves a combination of experimental measurements and theoretical calculations. The experimental VCD or ECD spectrum of a chiral compound is compared with the theoretically predicted spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
For conformationally flexible molecules, the computational analysis can be challenging. However, for rigid or semi-rigid structures, such as those often found in aziridine derivatives, these methods can be highly reliable.
The correlation between chiroptical signatures and the absolute configuration of a molecule is established through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.gov For a given enantiomer, the theoretical VCD and ECD spectra are calculated. The sign and intensity of the observed Cotton effects in the experimental spectra are then compared with the calculated spectra.
In the context of azirine and aziridine carboxylates, the chiroptical properties are expected to be sensitive to the stereochemistry at the C2 position. The n → π* transition of the carboxylate group in the ECD spectrum, for example, can be a sensitive probe of the local stereochemical environment. Similarly, the vibrational modes associated with the ester group and the aziridine ring in the VCD spectrum would exhibit characteristic sign patterns depending on the absolute configuration.
The determination of the absolute configuration of chiral aziridines derived from 2H-azirine-2-carboxylates is a critical step in their synthetic application. The combination of experimental chiroptical spectroscopy and theoretical calculations provides a powerful, non-destructive method for this purpose. americanlaboratory.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations have been instrumental in understanding the complex reaction pathways of 2H-azirine derivatives. These studies provide detailed insights into the structures of transition states and the energy landscapes of various reaction channels.
Theoretical studies on 2H-azirines have revealed that their reactivity is dominated by the high strain energy of the three-membered ring, estimated to be around 45-47 kJ mol⁻¹. acs.org The primary reaction pathways involve the cleavage of either the C-C or C-N bond of the azirine ring. acs.org
Upon photoexcitation, the dominant pathway for most 2H-azirines is the cleavage of the C-C bond, leading to the formation of a dipolar nitrile ylide intermediate. acs.orgwikipedia.org This process is highly valuable in organic synthesis, as the nitrile ylide can be trapped by various 1,3-dipolarophiles to create five-membered heterocycles. acs.org
However, for 2H-azirines substituted with an electron-withdrawing methoxycarbonyl group, such as MMAC, a competing pathway involving C-N bond cleavage becomes significant. scispace.com DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory have shown that this C-N cleavage leads to the formation of a ketene (B1206846) imine product. acs.orgscispace.com This unusual pathway is attributed to the electronic influence of the substituent, which alters the potential energy surface of the excited state. scispace.com
The energetics of these competing pathways determine the final product distribution. For MMAC, DFT calculations have elucidated why the typically disfavored C-N bond cleavage becomes the preferred route upon photochemical excitation. The presence of the electron-withdrawing methoxycarbonyl group is believed to accelerate the intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁). scispace.comresearchgate.net It is from this T₁ state that the C-N bond cleavage preferentially occurs, leading to the ketene imine. scispace.com In contrast, the C-C bond cleavage to form the nitrile ylide is the generally favored pathway in many other 2H-azirines. scispace.com
The kinetics for the formation of both the nitrile ylide (P1) and the ketene imine (P2) from MMAC were found to be first-order processes. scispace.com The relative energies of the transition states leading to these products from the excited state dictate the reaction outcome.
| Reaction Pathway | Precursor | Product | Theoretical Method | Key Finding |
| C-C Bond Cleavage | Methyl 3-methyl-2H-azirine-2-carboxylate (MMAC) | Nitrile Ylide (P1) | DFT/B3LYP/6-311++G(d,p) | Generally dominant pathway for 2H-azirines. acs.org |
| C-N Bond Cleavage | Methyl 3-methyl-2H-azirine-2-carboxylate (MMAC) | Ketene Imine (P2) | DFT/B3LYP/6-311++G(d,p) | Preferred pathway for MMAC due to substituent effect. scispace.comresearchgate.net |
Conformational Landscape Analysis and its Impact on Reactivity
The reactivity of flexible molecules can be significantly influenced by their conformational preferences. For MMAC, theoretical calculations have identified two stable, low-energy conformers, designated as Ct and Cc. acs.orgresearchgate.net Both of these conformers maintain a cis configuration around the C-O single bond of the ester group, but they differ in the rotational arrangement around the C-Cα bond connecting the azirine ring to the carboxylate group. acs.org
These conformers were found to coexist in an argon matrix at low temperatures (10 K). acs.org Computational studies revealed that the photochemical reactivity is dependent on the initial conformation. The reactions leading to both the nitrile ylide and the ketene imine products are favored when the reactant molecule is in the Cc conformation. scispace.com This suggests that the geometry of the Cc conformer is closer to the geometry of the transition state on the excited state potential energy surface, thus lowering the activation barrier for the ring-opening reactions.
| Conformer | Description | Relative Energy | Impact on Reactivity |
| Ct | cis conformation around C-O, trans-like around C-Cα | Higher energy | Less reactive photochemically. scispace.com |
| Cc | cis conformation around C-O, cis-like around C-Cα | Lower energy | More reactive photochemically, favoring product formation. scispace.com |
Modeling of Photochemical Processes and Excited States
The photochemistry of 2H-azirine-2-carboxylates is a key area of computational investigation. Upon absorption of UV light (λ > 235 nm), MMAC is promoted to an excited electronic state. acs.orgscispace.com As mentioned, theoretical models suggest that the subsequent decay mechanism involves two competing pathways originating from different excited states.
The C-C bond cleavage to form the nitrile ylide is a characteristic reaction of 2H-azirines upon photoexcitation. acs.org However, the unique behavior of MMAC, where C-N cleavage is preferred, is explained by computational modeling of its excited states. scispace.com The methoxycarbonyl substituent facilitates rapid intersystem crossing to the T₁ triplet state. This triplet state has a different electronic configuration and potential energy surface compared to the singlet state, and on this surface, the barrier for C-N bond cleavage is lower than for C-C cleavage. scispace.comresearchgate.net
Furthermore, computational studies have also modeled secondary photochemical processes. For instance, the ketene imine product (P2) can undergo subsequent decarboxylation and decarbonylation upon further irradiation. scispace.com
Theoretical Prediction of Chiroptical Signatures
For chiral molecules such as the enantiomers of Methyl 3-ethyl-2H-azirine-2-carboxylate, theoretical methods can predict chiroptical properties like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These techniques are crucial for determining the absolute configuration of chiral molecules.
While specific theoretical predictions of the chiroptical signatures for this compound are not available in the literature, the methodology for such a prediction is well-established. The process would involve:
Conformational Search: Identifying all low-energy conformers of the R and S enantiomers using a suitable computational method.
Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer and calculating their vibrational frequencies at a reliable level of theory (e.g., DFT with a suitable functional and basis set).
Spectrum Simulation: Calculating the VCD and/or ECD spectra for each significant conformer.
Boltzmann Averaging: Averaging the spectra of the individual conformers based on their calculated Boltzmann population probabilities at a given temperature to generate the final predicted spectrum. mdpi.com
By comparing the theoretically predicted spectrum with an experimentally measured one, the absolute configuration of the compound can be unambiguously assigned. DFT has been shown to be a powerful tool for accurately predicting VCD and IR spectra for various molecules. mdpi.com
Applications in Advanced Organic Synthesis
Role as Building Blocks for Complex Nitrogen-Containing Heterocycles
Methyl 3-ethyl-2H-azirine-2-carboxylate serves as a potent precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The key to this versatility lies in the generation of a nitrile ylide intermediate through photochemical or thermal cleavage of the C-C bond of the azirine ring. This 1,3-dipole can then participate in cycloaddition reactions with various dipolarophiles to afford five-membered heterocyclic rings.
For instance, in a reaction analogous to that of other 3-substituted 2H-azirine-2-carboxylates, the nitrile ylide derived from this compound can react with electron-deficient alkenes and alkynes to produce substituted pyrrolines and pyrroles, respectively. Similarly, cycloaddition with aldehydes and ketones can yield oxazolines, while reaction with nitriles can afford imidazoles. The regioselectivity and stereoselectivity of these cycloadditions are often high, providing a reliable method for the construction of these important heterocyclic systems.
Furthermore, 2H-azirines can act as dienophiles in Diels-Alder reactions. For example, Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate has been shown to react with 1,3-diphenylisobenzofuran (B146845) to form endo and exo cycloaddition products. researchgate.net This reactivity highlights the potential of this compound to participate in [4+2] cycloadditions to construct more complex polycyclic nitrogen-containing frameworks.
Precursors for Stereodefined Amino Acid Derivatives and Analogues
The strained ring of this compound also makes it a valuable precursor for the synthesis of non-proteinogenic amino acids and their derivatives, which are of significant interest in medicinal chemistry and peptide design. The ring-opening of the azirine can be achieved with a variety of nucleophiles, leading to the formation of α,α-disubstituted amino acid precursors.
For example, the addition of organometallic reagents to the C=N bond of the azirine ring, followed by hydrolysis, can introduce a new substituent at the α-position, leading to the formation of quaternary α-amino acid esters. The stereochemical outcome of such additions can often be controlled by the use of chiral auxiliaries or catalysts, allowing for the asymmetric synthesis of these valuable compounds. While specific examples for the 3-ethyl derivative are not prevalent in the literature, the general reactivity of 2H-azirine-2-carboxylates supports this synthetic utility. nih.gov
Moreover, the photochemical rearrangement of 2H-azirines can also lead to the formation of amino acid derivatives. For instance, the photolysis of Methyl 3-methyl-2H-azirine-2-carboxylate has been studied in detail, revealing the formation of various rearranged products that can be converted to amino acid analogues. nih.govscispace.com
Synthons for Diverse Molecular Architectures
Beyond the synthesis of heterocycles and amino acids, this compound can be employed as a versatile synthon for the construction of a wide range of molecular architectures. The ability to generate reactive intermediates under mild conditions makes it an attractive building block in cascade reactions and multicomponent reactions.
The nitrile ylide formed upon photolysis or thermolysis can be trapped intramolecularly, leading to the formation of complex polycyclic systems. This strategy has been employed in the synthesis of natural product analogues and other architecturally complex molecules.
Furthermore, the C=N bond of the azirine can undergo addition reactions with various nucleophiles, leading to the formation of functionalized aziridines. These aziridines can then be further elaborated to access a variety of acyclic and cyclic compounds. For example, reactions with primary and secondary amines can lead to the formation of 3-aminoacrylates. rsc.org
The diverse reactivity of this compound is summarized in the table below, highlighting its role as a precursor to various important molecular scaffolds.
| Precursor | Reactive Intermediate | Reagent/Condition | Product Class |
| This compound | Nitrile Ylide | Alkenes, Alkynes, Carbonyls, Nitriles (hν or Δ) | Pyrrolines, Pyrroles, Oxazolines, Imidazoles |
| This compound | N/A | Dienes | Bicyclic Aziridines |
| This compound | N/A | Organometallic Reagents | α,α-Disubstituted Amino Acid Esters |
| This compound | N/A | Amines | 3-Aminoacrylates |
This table illustrates the broad utility of this compound as a synthon, enabling access to a rich diversity of chemical structures from a single, highly reactive starting material.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 3-ethyl-2H-azirine-2-carboxylate to achieve high yields?
- Methodological Answer : Synthesis optimization requires careful selection of precursors, catalysts, and reaction conditions. For example, in analogous azirine carboxylates, the use of FeCl₂·4H₂O as a catalyst in acetonitrile achieved moderate yields (40%) under reflux conditions . Purification via silica gel flash chromatography and HPLC is critical for isolating high-purity products (>95%) . Reaction monitoring using NMR and NMR ensures structural fidelity, as demonstrated in the synthesis of methyl 3-benzyl-2H-azirine-2-carboxylate (84% yield) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Matrix isolation FTIR spectroscopy is highly effective for unambiguous structural assignment of azirine derivatives, particularly for distinguishing ring expansion products . Additionally, NMR (400 MHz) and NMR (100 MHz) in CDCl₃ provide precise data on proton environments and carbonyl/carboxylate groups, as validated in related compounds . High-resolution mass spectrometry (HRMS-ESI) confirms molecular weights within 0.0002 Da accuracy .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Stereoselectivity is modulated by catalysts and solvent systems. For example, Lindlar catalyst with quinoline in hexafluoroethane promotes hydrogenation with 61% enantiomeric excess (ee) in related azirines, as shown in the synthesis of (R,Z)-methyl 3-(hept-1-enyl)-2H-azirine-2-carboxylate . Computational DFT studies can further elucidate steric and electronic effects on transition states, as applied to triethylamine-promoted oxidative cyclodimerization pathways .
Q. What computational methods are effective in resolving contradictions in proposed reaction mechanisms for azirine derivatives?
- Methodological Answer : Density Functional Theory (DFT) studies validate reaction pathways by calculating activation energies and intermediate stability. For instance, DFT analysis of triethylamine-mediated cyclodimerization of 2H-azirine-2-carboxylates identified key intermediates, reconciling discrepancies between experimental yields and theoretical predictions . Hybrid methods combining NMR data with computational modeling are recommended for mechanistic validation.
Q. Can this compound serve as a precursor for heterocyclic systems? Provide experimental evidence.
- Methodological Answer : Yes. Azirines are versatile dipolarophiles in [3+2] cycloadditions. For example, methyl 3-(quinolin-2-yl)-2H-azirine-2-carboxylate undergoes oxidative cyclodimerization to pyrimidine-4,6-dicarboxylates under FeCl₂ catalysis . Similar reactivity is observed in thermal ring expansions of 2-halo-2-benzoyl-2H-azirines to oxazoles, confirmed by FTIR and NMR .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported yields for azirine carboxylate syntheses?
- Methodological Answer : Variability arises from catalyst loading, solvent choice, and purification methods. For example, FeCl₂·4H₂O in acetonitrile yields 40% product , while alternative protocols using piperidine in methanol achieve 60–85% yields for dihydrothianaphthene derivatives . Systematic optimization via Design of Experiments (DoE) is advised, with emphasis on reaction time, temperature, and catalyst recycling.
Safety and Handling
Q. What safety protocols are recommended for handling azirine derivatives in laboratory settings?
- Methodological Answer : While specific data for this compound is limited, general guidelines for azetidine-3-carboxylic acid (a structurally similar compound) include:
- Use in well-ventilated, authorized facilities by trained personnel.
- Avoid inhalation/contact; employ PPE (gloves, goggles).
- Store in sealed containers at controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
